molecular formula C10H15NO3 B13911635 1-(3-Amino-phenoxy)-3-methoxy-propan-2-ol

1-(3-Amino-phenoxy)-3-methoxy-propan-2-ol

Katalognummer: B13911635
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: CHFYBPGZZPNNPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Amino-phenoxy)-3-methoxy-propan-2-ol is an organic compound that features both an amino group and a methoxy group attached to a phenoxy ring

Vorbereitungsmethoden

The synthesis of 1-(3-Amino-phenoxy)-3-methoxy-propan-2-ol can be achieved through several routesThe reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .

Analyse Chemischer Reaktionen

1-(3-Amino-phenoxy)-3-methoxy-propan-2-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(3-Amino-phenoxy)-3-methoxy-propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and as a corrosion inhibitor

Wirkmechanismus

The mechanism of action of 1-(3-Amino-phenoxy)-3-methoxy-propan-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(3-Amino-phenoxy)-3-methoxy-propan-2-ol can be compared with other similar compounds such as:

This compound’s unique combination of functional groups makes it a versatile molecule with a wide range of applications and potential for further research.

Eigenschaften

Molekularformel

C10H15NO3

Molekulargewicht

197.23 g/mol

IUPAC-Name

1-(3-aminophenoxy)-3-methoxypropan-2-ol

InChI

InChI=1S/C10H15NO3/c1-13-6-9(12)7-14-10-4-2-3-8(11)5-10/h2-5,9,12H,6-7,11H2,1H3

InChI-Schlüssel

CHFYBPGZZPNNPZ-UHFFFAOYSA-N

Kanonische SMILES

COCC(COC1=CC=CC(=C1)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.